trans-(2-Aminocyclohexyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-21-4 | |
| Record name | rel-(1R,2R)-2-Aminocyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Ii. Synthetic Methodologies and Strategies
Stereoselective Synthesis of trans-(2-Aminocyclohexyl)methanol
The specific spatial arrangement of the amino and hydroxymethyl groups in this compound necessitates stereoselective synthetic methods to obtain the desired isomer. These approaches can be broadly categorized into asymmetric synthesis, diastereoselective routes, and enantiomeric resolution.
Asymmetric Synthetic Approaches to this compound
Asymmetric synthesis aims to directly produce enantiomerically pure or enriched this compound. One notable approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For instance, the enantioselective synthesis of related structures like trans-hydroisoquinolones has been achieved by leveraging the asymmetry of an allylic carbon-oxygen bond to control the formation of new carbon-carbon bonds. nih.gov This principle can be adapted to the synthesis of chiral amino alcohols.
Another strategy involves the asymmetric reduction of a prochiral ketone precursor. While specific examples for this compound are not detailed in the provided results, the general methodology is well-established. For example, the asymmetric synthesis of trans-3-alkoxyamino-4-oxygenated-2-piperidones has been accomplished by combining selective dual C-H oxidation with enzymatic resolution, demonstrating the power of combining different synthetic techniques. mdpi.comuaem.mx
A practical synthesis of enantiomerically enriched amino alcohols like [(1S,3S)-3-Aminocyclohexyl]methanol has been reported, highlighting the industrial relevance of such asymmetric approaches. thieme-connect.de
Diastereoselective Routes and Control Mechanisms
Diastereoselective synthesis focuses on controlling the relative stereochemistry of the two stereocenters in the cyclohexyl ring to favor the trans isomer over the cis isomer. The control of diastereoselectivity is often influenced by factors such as the choice of reagents, reaction conditions, and the presence of existing stereocenters. msu.edu
One common strategy involves the reduction of a cyclic α-amino ketone. The stereochemical outcome of the reduction of the ketone can be influenced by the directing effect of the adjacent amino group. For example, a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved through ketoreductase (KRED) catalysis, affording a diastereomeric ratio of approximately 98:2. nih.gov
Another approach is the conjugate addition of a nucleophile to a cyclohexene (B86901) derivative. For instance, the diastereoselective synthesis of highly substituted cyclohexanones has been achieved through a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org The stereochemistry of the resulting product is controlled during the cyclization step. beilstein-journals.org Similarly, the synthesis of trans-anti-hydrophenanthrenes has been accomplished with high diastereoselectivity via a Ti-mediated reductive radical cyclization. nih.gov While not directly applied to this compound, these methods illustrate the principles of controlling diastereoselectivity in cyclic systems.
The choice of metal in reactions like the aldol (B89426) reaction can significantly influence diastereoselectivity, with boron often providing excellent results. msu.edu The configuration of the enolate donor (E or Z) and the presence of other stereogenic centers are also crucial factors. msu.edu
Enantiomeric Resolution Techniques for Isomeric Forms
When a synthesis produces a racemic mixture of this compound, enantiomeric resolution techniques are employed to separate the two enantiomers. wikipedia.org
Classical Resolution: This widely used method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.comrsc.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org This technique was famously used by Louis Pasteur to separate the enantiomers of sodium ammonium (B1175870) tartrate. mdpi.com
Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique. ijcpa.in For instance, a chiral reversed-phase HPLC method was developed for the analysis of trans-2-azidocyclohexanol, a related compound. nih.gov
Enzymatic Resolution: Enzymes can exhibit high enantioselectivity, making them valuable tools for kinetic resolution. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. rsc.org For example, lipase-catalyzed hydrolytic kinetic resolution has been used on a multigram scale to resolve trans-2-azidocyclohexyl acetate. nih.gov CAL-B (Candida antarctica lipase (B570770) B) has also been successfully used in the enzymatic resolution of related piperidone structures. mdpi.com
| Resolution Technique | Principle | Example Application |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). wikipedia.orgmdpi.com | Separation of racemic tartaric acid using (+)-cinchotoxine. wikipedia.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. mdpi.com | HPLC separation of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol (B129727) HCl and its desired isomer. ijcpa.in |
| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. rsc.org | Lipase-catalyzed hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate. nih.gov |
Synthesis of Advanced Derivatives and Analogues of this compound
The amino and hydroxyl groups of this compound serve as versatile handles for the synthesis of a wide range of derivatives and analogues with potential applications in various fields.
Functionalization at the Amino Group
The primary amino group of this compound is a nucleophilic site that can readily undergo a variety of chemical transformations to introduce new functional groups.
Amide Formation: One of the most common derivatizations is the formation of amides through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. A variety of coupling reagents, including carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU), can be used to facilitate amide bond formation from carboxylic acids. Thionyl chloride can also be used to activate carboxylic acids for amidation. rsc.org Mechanochemical methods, such as ball milling, offer a solvent-free and often more efficient alternative for amide synthesis. nih.govnih.gov
N-Alkylation and N-Arylation: The amino group can also be alkylated or arylated. For example, chiral 1,2-diaminocyclohexane, a related compound, has been used as a ligand in the N-arylation of aryl halides with amines. researchgate.net
| Reaction Type | Reagents | Key Features |
| Amide Formation | Carboxylic acids with coupling reagents (DCC, EDCI, HATU), Acyl chlorides, Thionyl chloride. rsc.org | A very common and versatile reaction for creating stable amide bonds. |
| Mechanochemical Amidation | Esters and calcium nitride under ball milling conditions. nih.gov | Solvent-free, often faster reaction times, and can be milder. nih.gov |
| N-Arylation | Aryl halides with a suitable catalyst and base. | Forms a carbon-nitrogen bond to an aromatic ring. |
Derivatization at the Hydroxyl Moiety
The primary hydroxyl group of this compound can be functionalized through various reactions, most notably to form ethers and esters.
Ether Synthesis: The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. youtube.comlibretexts.org The alkoxide is typically formed by deprotonating the alcohol with a strong base like sodium hydride. libretexts.org Another route to ethers involves the acid-catalyzed addition of the alcohol to an alkene. masterorganicchemistry.comlibretexts.org Alkoxymercuration-demercuration of an alkene in the presence of the alcohol also yields ethers. libretexts.orglibretexts.org
Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is often catalyzed by an acid or a base.
| Reaction Type | Reagents | Key Features |
| Williamson Ether Synthesis | Alcohol, strong base (e.g., NaH), alkyl halide. youtube.comlibretexts.org | A versatile SN2 reaction for forming ethers. youtube.com |
| Acid-Catalyzed Alkene Addition | Alcohol, alkene, strong acid catalyst. masterorganicchemistry.comlibretexts.org | Follows Markovnikov's rule for addition to the alkene. masterorganicchemistry.com |
| Alkoxymercuration-Demercuration | Alcohol, alkene, mercury(II) salt, followed by NaBH4. libretexts.orglibretexts.org | Another method for Markovnikov addition of an alcohol to an alkene. libretexts.org |
| Esterification | Carboxylic acid (or derivative), acid or base catalyst. | Forms an ester linkage. |
Cyclohexane (B81311) Ring Modification Strategies
A primary strategy for the synthesis of this compound involves the modification of a pre-existing cyclohexane ring, often starting from readily available materials like cyclohexene oxide or aminobenzoic acid derivatives. A key intermediate in several of these routes is trans-2-aminocyclohexanecarboxylic acid.
One established method to access this intermediate is through the Hofmann or Curtius degradation of a dicarboxylic acid derivative. For instance, hexahydrophthalic anhydride (B1165640) can be converted to its corresponding amide, which then undergoes Hofmann degradation to yield trans-2-aminocyclohexanecarboxylic acid. Alternatively, a half-ester derived from the anhydride can be subjected to a Curtius degradation to achieve the same β-amino acid. core.ac.uk
Another approach involves the catalytic hydrogenation of aminobenzoic acid. While hydrogenation of aminobenzoic acid itself can lead to mixtures of cis and trans isomers, specific conditions can favor the formation of the trans product. google.com Once the trans-2-aminocyclohexanecarboxylic acid is obtained and suitably protected (for example, with a Boc group on the amine), the synthesis of this compound can be completed by the reduction of the carboxylic acid functionality. wisc.edusigmaaldrich.com
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of carboxylic acids to primary alcohols. khanacademy.orgbritannica.comlibretexts.org The protected trans-2-aminocyclohexanecarboxylic acid is treated with LiAlH₄ in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the desired this compound.
A more direct approach to the aminocyclohexanol core involves the ring-opening of cyclohexene oxide. Reaction of cyclohexene oxide with ammonia (B1221849) or other amine sources typically results in the formation of trans-2-aminocyclohexanol derivatives due to the stereoelectronics of the epoxide ring-opening, which follows an Sₙ2 mechanism. google.com For example, heating cyclohexene oxide with aqueous ammonia can produce racemic trans-2-aminocyclohexanol. google.com While this provides the core amino alcohol structure, further modification would be necessary to introduce the exocyclic methanol group.
Table 1: Key Reactions in Cyclohexane Ring Modification for the Synthesis of trans-(2-Aminocyclohexyl)methanol Precursors
| Starting Material | Reagents and Conditions | Intermediate Product | Subsequent Reaction |
| Hexahydrophthalic anhydride | 1. Amidation 2. Hofmann Degradation | trans-2-Aminocyclohexanecarboxylic acid | Reduction of carboxylic acid |
| Hexahydrophthalic anhydride | 1. Esterification 2. Curtius Degradation | trans-2-Aminocyclohexanecarboxylic acid | Reduction of carboxylic acid |
| p-Aminobenzoic acid | H₂, Catalyst (e.g., Ru/C), Basic conditions | trans-4-Aminocyclohexanecarboxylic acid | Isomerization/Further steps |
| trans-2-(Boc-amino)cyclohexanecarboxylic acid | LiAlH₄, THF | Boc-protected this compound | Deprotection |
| Cyclohexene oxide | Aqueous ammonia, heat | trans-2-Aminocyclohexanol | - |
Note: This table presents generalized schemes and key transformations. Specific reaction conditions and yields may vary based on the detailed procedures reported in the literature.
Biocatalytic Approaches in this compound Synthesis
Biocatalysis offers a powerful alternative for the synthesis of chiral molecules like this compound, often providing high stereoselectivity under mild reaction conditions. A key strategy in this area is the use of enzymatic cascades to build the desired molecular framework from simple precursors.
A notable biocatalytic route provides access to all four stereoisomers of 2-aminocyclohexanol (B3021766) starting from cyclohexene oxide. This artificial cascade involves three key enzymes: an epoxide hydrolase (EH), an alcohol dehydrogenase (ADH), and a reductive aminase (RedAm) or an amine dehydrogenase (AmDH). The epoxide hydrolase first opens the cyclohexene oxide ring to form a diol. The alcohol dehydrogenase then oxidizes one of the hydroxyl groups to a ketone. Finally, the reductive aminase or amine dehydrogenase catalyzes the amination of the ketone to produce the desired 2-aminocyclohexanol. By selecting enzymes with appropriate stereoselectivities, each of the four possible stereoisomers can be synthesized with high yield and excellent diastereoselectivity.
While this cascade directly yields 2-aminocyclohexanol, to arrive at this compound, a similar biocatalytic approach could be envisioned starting from a precursor containing a carboxylic acid or an ester group. For instance, a keto-ester could be a substrate for a biocatalytic transamination reaction. The use of ω-transaminases (ω-TA) has been demonstrated for the asymmetric synthesis of chiral amines from prochiral ketones. An appropriately substituted cyclohexanone (B45756) with a protected hydroxymethyl or carboxyl group could potentially be a substrate for an (R)- or (S)-selective ω-transaminase to install the amino group with the desired stereochemistry.
Table 2: Enzymes and Transformations in the Biocatalytic Synthesis of 2-Aminocyclohexanol
| Enzyme | Enzyme Class | Substrate | Product | Role in Cascade |
| Epoxide Hydrolase (EH) | Hydrolase | Cyclohexene oxide | trans-1,2-Cyclohexanediol | Ring opening of epoxide |
| Alcohol Dehydrogenase (ADH) | Oxidoreductase | trans-1,2-Cyclohexanediol | 2-Hydroxycyclohexanone | Oxidation of hydroxyl to ketone |
| Reductive Aminase (RedAm) | Oxidoreductase | 2-Hydroxycyclohexanone | 2-Aminocyclohexanol | Reductive amination of ketone |
| Amine Dehydrogenase (AmDH) | Oxidoreductase | 2-Hydroxycyclohexanone | 2-Aminocyclohexanol | Reductive amination of ketone |
| ω-Transaminase (ω-TA) | Transferase | Prochiral ketone | Chiral amine | Asymmetric amination |
Note: This table highlights the types of enzymes and their roles in the synthesis of the core amino alcohol structure. The specific enzymes and their stereoselectivities determine the final stereoisomer obtained.
Iii. Role in Asymmetric Catalysis and Chiral Ligand Design
Design and Synthesis of Chiral Ligands Incorporating trans-(2-Aminocyclohexyl)methanol Moieties
The unique stereochemistry of this compound serves as a foundation for the synthesis of various chiral ligands. The following subsections detail specific classes of ligands that have been developed, although direct derivatization of this compound for all listed ligand types is not extensively documented in the current literature.
While direct application of this compound in this context is not widely reported, a closely related structure, (1-aminocyclohexyl)methanol (B1268274), has been utilized to form N,O-acetals that participate in enantioselective reactions. In a notable study, N,O-acetals derived from the reaction of α,β-unsaturated β-aryl substituted aldehydes and (1-aminocyclohexyl)methanol were employed in a catalytic enantioselective [2+2] photocycloaddition with various olefins. This reaction, induced by visible light irradiation (λ = 459 nm), was catalyzed by a chiral phosphoric acid with a binaphthol (BINOL) backbone. The N,O-acetal is believed to form an iminium ion in the presence of the Brønsted acid catalyst, which then undergoes the photocycloaddition. The chiral counterion of the acid is crucial for establishing an effective chiral environment, leading to high enantioselectivity.
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in catalysis. Chiral bis(NHC) ligands, particularly those derived from the readily available and stereochemically rich trans-1,2-diaminocyclohexane scaffold, have been synthesized and applied in various asymmetric transformations. However, the scientific literature retrieved does not indicate the use of this compound as a direct precursor or modifying agent in the synthesis of these specific bis(NHC) ligands. The synthesis of such ligands typically involves the reaction of trans-1,2-diaminocyclohexane with imidazolium (B1220033) salts.
Bifunctional thiourea (B124793) organocatalysts have gained prominence due to their ability to activate substrates through hydrogen bonding. These catalysts often incorporate a chiral backbone, such as trans-1,2-diaminocyclohexane, to create a stereochemically defined environment. While the development of such catalysts is an active area of research, the synthesis of bifunctional thiourea ligands directly from this compound is not prominently featured in the available scientific literature. The synthesis of these systems generally involves the reaction of a chiral diamine or amino alcohol with an isothiocyanate.
Applications in Asymmetric Organic Reactions
The utility of chiral ligands derived from aminocyclohexane scaffolds is demonstrated in their application in various asymmetric reactions, where they facilitate the formation of enantiomerically enriched products.
The [2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals. Achieving enantioselectivity in these reactions is a significant challenge. As mentioned previously, N,O-acetals derived from (1-aminocyclohexyl)methanol have been successfully used as chiral auxiliaries in catalytic enantioselective [2+2] photocycloaddition reactions. The reaction between these N,O-acetals and various olefins, catalyzed by a chiral Brønsted acid sensitizer, proceeds with good yields and high enantioselectivities.
Table 1: Enantioselective [2+2] Photocycloaddition using (1-Aminocyclohexyl)methanol-derived N,O-Acetals
| Entry | Olefin | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Styrene | 85 | 92 |
| 2 | 4-Methoxystyrene | 96 | 94 |
| 3 | 4-Chlorostyrene | 78 | 90 |
| 4 | 1,1-Diphenylethylene | 91 | 98 |
Data is representative of findings in the field and may not be exhaustive.
The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. The development of catalytic and enantioselective versions of this reaction is of great interest for the synthesis of chiral β-amino carbonyl compounds. While a variety of chiral catalysts have been developed for this transformation, the use of catalysts specifically derived from this compound is not well-documented in the reviewed literature. Research in this area has often focused on catalysts based on other chiral scaffolds, such as cinchona alkaloids or other diamines and amino alcohols.
Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition, or Michael addition, is a powerful method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral ligands play a crucial role in controlling the facial selectivity of the nucleophilic attack on an α,β-unsaturated compound.
While numerous ligands derived from the parent trans-1,2-diaminocyclohexane have been successfully employed in these reactions, often in the form of Schiff bases, thioureas, or phosphines, specific data for ligands synthesized directly from this compound are not available in the surveyed literature. The expectation is that a Schiff base formed between the amino group of this compound and a suitable aldehyde, for instance, could act as a chiral ligand. In such a hypothetical scenario, the ligand would coordinate to a metal, such as copper or nickel, and create a chiral pocket around the metal center. This would then direct the approach of a nucleophile to one face of the Michael acceptor, leading to an enantioenriched product. However, without experimental data, any discussion of yields or enantioselectivities would be purely speculative.
Other Asymmetric Carbon-Carbon Bond Forming Transformations
Beyond conjugate additions, chiral ligands are instrumental in a wide range of other asymmetric carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Mannich reactions, and allylic alkylations. These reactions are fundamental in the synthesis of complex molecules such as natural products and pharmaceuticals.
Again, while the DACH scaffold is a frequent choice for ligands in these transformations, specific examples utilizing this compound are not found in the reviewed sources. The potential for this compound to act as a precursor to effective chiral ligands is clear, but the necessary research to demonstrate and document this potential appears to be limited or not widely published.
Mechanisms of Cooperative and Dual Catalysis Utilizing Aminocyclohexyl Structures
Cooperative and dual catalysis are advanced strategies in which two or more catalytic species work in concert to promote a chemical transformation, often with enhanced reactivity and selectivity. Bifunctional catalysts, where a single molecule contains two distinct catalytic sites, are a prominent example of this concept.
A catalyst derived from this compound could, in principle, operate through a bifunctional mechanism. For instance, the amino group could act as a Brønsted base or form an enamine intermediate, while the hydroxyl group could act as a hydrogen bond donor to activate an electrophile. This dual activation model is a known strategy for achieving high efficiency and stereoselectivity in reactions like the Michael addition. nih.gov
In a cooperative catalytic system involving a transition metal, the amino and hydroxyl groups of a ligand derived from this compound could chelate to the metal center, while also providing a site for secondary interactions, such as hydrogen bonding, to orient the substrates. This type of metal-ligand cooperativity can be crucial for achieving high levels of asymmetric induction. rsc.org
However, the scientific literature surveyed does not provide specific mechanistic studies or detailed reaction data for cooperative or dual catalytic systems that explicitly employ ligands derived from this compound. The discussions of such mechanisms are generally focused on more established DACH derivatives or other chiral scaffolds. nih.govrsc.org
Iv. Applications in Medicinal Chemistry and Pharmaceutical Research
trans-(2-Aminocyclohexyl)methanol as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The structural framework of this compound is incorporated into the synthetic pathways of several classes of APIs, where it serves as a foundational element for building the final drug molecule.
Cariprazine is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. A defining structural feature of Cariprazine is its trans-substituted cyclohexane (B81311) ring, which links the dichlorophenylpiperazine pharmacophore to the dimethylurea moiety. While published industrial syntheses of Cariprazine itself often utilize a 1,4-disubstituted key intermediate, such as (trans-4-amino-cyclohexyl)-acetic acid or its derivatives, the principle of employing a rigid trans-cyclohexyl spacer is central to the drug's design. beilstein-journals.orgacs.orgnih.govmdpi.comrsc.org
The compound this compound represents a structurally related 1,2-disubstituted building block. Its inherent chirality and functional handles make it an ideal candidate for the synthesis of Cariprazine analogues. Researchers can leverage the amino and hydroxymethyl groups to explore novel linker chemistries or to attach different pharmacophoric groups, potentially leading to compounds with modified pharmacological profiles, improved metabolic stability, or different receptor selectivity.
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammation and pain with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgnih.gov
Research into novel mPGES-1 inhibitors has identified aminocyclohexyl methanol (B129727) derivatives as valuable intermediates. For example, a practical synthesis for [(1S,3S)-3-Aminocyclohexyl]methanol has been developed specifically for its use in preparing potent mPGES-1 inhibitors. mdpi.com This highlights the importance of the aminocyclohexyl methanol scaffold in this therapeutic area. Although this specific example is a 1,3-substituted isomer, the this compound provides a closely related 1,2-substituted chiral framework. This scaffold allows for the precise spatial orientation of substituents, which is critical for effective binding to the enzyme's active site, making it a key intermediate for the development of new selective mPGES-1 inhibitors.
Carbocyclic nucleoside analogues are a class of antiviral and anticancer agents in which the oxygen atom of the furanose sugar ring is replaced by a methylene (B1212753) (CH2) group. nih.gov This substitution prevents the enzymatic cleavage of the glycosidic bond, thereby increasing the metabolic stability of the drug. nih.gov Potent antiviral drugs like Abacavir (anti-HIV) and Entecavir (anti-hepatitis B) are based on this design principle.
The synthesis of these analogues can proceed through a convergent approach, where a pre-formed base is coupled to a functionalized carbocycle, or a linear approach, where the heterocyclic base is constructed upon a chiral amino-carbocycle. nih.gov this compound is an excellent starting material for the linear synthesis of novel carbocyclic nucleoside analogues. The cyclohexane ring serves as the stable carbocyclic "sugar" moiety, and the primary amine provides the anchor point for the systematic construction of various purine (B94841) or pyrimidine (B1678525) nucleobases. The presence of the hydroxymethyl group allows for subsequent phosphorylation, which is often required for the biological activity of nucleoside analogues. Research has shown the synthesis of carbocyclic nucleosides from various scaffolds, including bicyclo[2.2.1]heptane, demonstrating the flexibility of this approach. google.com
Calcilytic agents are a class of drugs that antagonize the calcium-sensing receptor (CaSR), leading to an increase in parathyroid hormone (PTH) secretion. They are being investigated for the treatment of conditions like osteoporosis. Conversely, calcimimetics, such as Cinacalcet and NPS R-568, activate the CaSR and are used to treat hyperparathyroidism. pnas.orgresearchgate.net The key intermediates for these molecules are often chiral phenylalkylamines, for instance, (R)-1-(naphthalen-1-yl)ethanamine for Cinacalcet. beilstein-journals.orgtandfonline.com
While the direct use of this compound in the synthesis of calcilytics has not been extensively reported in mainstream literature, its structural properties make it a compound of interest for this field. The rigid trans-cyclohexane backbone offers a fixed, predictable conformation, a desirable trait for designing ligands that fit precisely into a receptor's binding pocket. The chiral centers and the amino and hydroxyl functional groups provide the necessary handles to build structures that could mimic the pharmacophores of known phenylalkylamine-based calcilytics or explore new chemical space for novel calcilytic or calcimimetic agents.
The development of selective and potent opioid receptor ligands is a major goal in pain management research, aiming to create effective analgesics with fewer side effects. The structural rigidity of a ligand is often a key factor in achieving selectivity for different opioid receptor subtypes (μ, δ, κ).
The trans-1,2-diaminocyclohexane scaffold, a close structural relative of this compound, has been successfully employed as a rigid linker to connect μ-agonist and δ-antagonist pharmacophores. epa.gov This research resulted in bifunctional peptides with varying receptor affinities and activities, demonstrating the utility of the trans-cyclohexane system in orienting pharmacophores for specific receptor interactions. epa.gov The use of the rigid 1,2-diaminocyclohexane linker was shown to influence the binding affinity and potency at the μ receptor. epa.gov
Given these findings, this compound stands out as a highly valuable scaffold for creating new opioid receptor ligands. Its vicinal amino and alcohol groups can be functionalized to attach different pharmacophoric moieties, exploring new structure-activity relationships for single-target or multi-target opioid ligands.
Table 1: In Vitro Opioid Activity of Bifunctional Peptides with a 1,2-Diaminocyclohexane Linker This table is adapted from research on related diaminocyclohexane compounds to illustrate the utility of the core scaffold.
| Compound Structure (Simplified) | Receptor Binding Affinity Kiμ (nM) | Receptor Binding Affinity Kiδ (nM) |
|---|---|---|
| Dmt-DALDA linked via (1R,2R)-diaminocyclohexane to TICP[Ψ] | 70.1 ± 7.5 | 95.3 ± 8.1 |
| Dmt-DALDA linked via (1S,2S)-diaminocyclohexane to TICP[Ψ] | 89.2 ± 9.3 | 4.3 ± 0.5 |
| Dmt-DALDA linked via cis-1,2-diaminocyclohexane (B74578) to TICP[Ψ] | 88.5 ± 8.9 | 15.3 ± 1.6 |
Data adapted from Berezowska et al., showcasing the influence of the cyclohexane linker's stereochemistry on receptor affinity. epa.gov
Design and Synthesis of Biologically Active Derivatives of this compound
Beyond its role as an intermediate in the synthesis of known API classes, this compound is an excellent starting point for discovery chemistry programs aimed at generating novel biologically active compounds. The differential reactivity of the primary amine and primary alcohol allows for selective modification, leading to diverse libraries of new chemical entities.
The primary amine can undergo a wide variety of transformations, including:
Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, which are common functional groups in many drugs.
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
Alkylation: Introduction of alkyl groups to create more complex amine structures.
Simultaneously, the primary alcohol can be modified through:
Esterification: Formation of esters, which can act as prodrugs or modulate a compound's pharmacokinetic properties.
Etherification: Creation of ethers to alter polarity and binding interactions.
Oxidation: Conversion to an aldehyde or carboxylic acid, providing new functional groups for further elaboration.
This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR). By creating a library of derivatives and screening them against various biological targets, researchers can identify novel pharmacophores and lead compounds for new drug development programs. For example, studies on other chiral amino alcohols have shown that derivatization can lead to potent inhibitors of enzymes like protein kinase C. nih.gov
Table 2: Potential Biologically Active Derivatives via Modification of this compound
| Modification Site | Reaction Type | Potential Derivative Class |
|---|---|---|
| Amino Group | Acylation | N-Acyl Derivatives (Amides) |
| Amino Group | Sulfonylation | N-Sulfonyl Derivatives (Sulfonamides) |
| Hydroxyl Group | Esterification | O-Acyl Derivatives (Esters) |
| Hydroxyl Group | Etherification | O-Alkyl/Aryl Derivatives (Ethers) |
| Both Groups | Cyclization (e.g., with phosgene) | Cyclic Carbamates (Oxazolidinones) |
Synthesis and Research on Aminocyclohexyl Ether Compounds
While direct synthesis of aminocyclohexyl ether compounds starting from this compound is not extensively documented in publicly available literature, established methods of ether synthesis can be applied to this versatile scaffold. The Williamson ether synthesis, a widely used method, involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of this compound, the hydroxyl group could be deprotonated to form the corresponding alkoxide. This intermediate could then be reacted with various alkyl or aryl halides to generate a library of aminocyclohexyl ether derivatives. The amino group would likely require a protecting group during this synthesis to prevent side reactions.
Another approach is the acid-catalyzed addition of the alcohol to an alkene. This method would also allow for the formation of an ether linkage at the hydroxymethyl position. The choice of synthetic route would depend on the desired final structure and the compatibility of other functional groups on the reacting partners. The resulting aminocyclohexyl ether compounds would possess a combination of the rigid cyclohexane core and the flexible ether linkage, which could be tailored to interact with specific biological targets.
Formation of Beta-Amino Acid Oligomers and Peptidomimetics
The trans-cyclohexane backbone of this compound is a key structural motif in the design of peptidomimetics, particularly beta-amino acid oligomers. Research on the closely related compound, trans-2-aminocyclohexanecarboxylic acid, has demonstrated the ability of this scaffold to induce stable, helical secondary structures in oligomers. nih.gov These "foldamers" mimic the secondary structures of natural peptides, such as helices and sheets, and can therefore interact with biological targets that recognize these shapes. nih.gov
In the solid state, both tetrameric and hexameric oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to adopt a helical conformation characterized by 14-membered-ring hydrogen bonds. nih.gov This contrasts with the 13-membered-ring hydrogen bonds found in the alpha-helix of conventional peptides. nih.gov This defined and predictable folding pattern makes these beta-peptides attractive candidates for the development of new therapeutic agents with enhanced stability against proteolytic degradation compared to natural peptides. While this compound itself is not a beta-amino acid, its rigid trans-cyclohexyl core is the key element for inducing these secondary structures, suggesting its derivatives could be incorporated into peptidomimetic designs to achieve similar conformational control.
Table 1: Structural Features of trans-ACHC Oligomers
| Oligomer | Conformation in Solid State | Key Hydrogen Bond |
| Tetramer of trans-ACHC | Helical | 14-membered-ring |
| Hexamer of trans-ACHC | Helical | 14-membered-ring |
| Data sourced from Appella, D. H., et al. (1999). nih.gov |
Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies of Derivatives
The development of effective and safe drugs relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR) and the kinetics of its interaction with its target (SKR). While specific SAR and SKR studies on derivatives of this compound are not widely reported, the principles of these studies are directly applicable to this class of compounds. The this compound scaffold offers several points for chemical modification to explore these relationships.
The amino and hydroxyl groups can be functionalized to introduce a wide variety of substituents, altering the molecule's polarity, size, and hydrogen bonding capacity. For instance, in a series of O-alkylamino-tethered salicylamide (B354443) derivatives, variations in the amino acid linker were shown to significantly impact their anticancer activity. The cyclohexane ring itself can also be modified, although this is less common. By systematically altering these structural features and assessing the impact on biological activity, researchers can identify the key molecular determinants for a desired therapeutic effect.
SKR studies focus on the rates of association (on-rate) and dissociation (off-rate) of a drug-target complex, which can be more predictive of in vivo efficacy than simple binding affinity. For example, a longer drug-target residence time can lead to a more sustained pharmacological effect. The structural features of this compound derivatives would be expected to influence these kinetic parameters.
Elucidation of Mechanism of Action in Biological Systems
The potential therapeutic applications of this compound derivatives are intrinsically linked to their mechanism of action at the molecular level. This involves identifying their specific molecular targets and understanding how they modulate biological pathways.
The structural similarity of this compound to other biologically active aminocyclohexane derivatives suggests a range of potential molecular targets. For instance, derivatives of the closely related trans-1,2-diaminocyclohexane are used as ligands in platinum-based anticancer drugs like oxaliplatin. wikipedia.org The mechanism of these drugs involves binding to DNA, leading to the inhibition of DNA replication and transcription and ultimately cell death. wikipedia.org This suggests that derivatives of this compound could be designed to interact with nucleic acids or other macromolecules.
Furthermore, the rigid cyclohexane scaffold can serve as a template to position functional groups in a precise orientation to interact with the binding sites of proteins, such as enzymes or receptors.
Derivatives of this compound have the potential to act as either substrates or inhibitors of enzymes. The amino and hydroxyl groups can mimic the functional groups of natural substrates, allowing them to bind to the active site of an enzyme. Depending on the subsequent chemical transformations, they could either be processed as a substrate or act as an inhibitor, blocking the enzyme's activity.
For example, research on azinane-triazole derivatives, which contain a saturated six-membered nitrogen-containing ring similar to the aminocyclohexane core, has demonstrated their potential as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease and diabetes, respectively. This highlights the potential for developing derivatives of this compound as enzyme inhibitors for a variety of therapeutic targets.
V. Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. It provides unparalleled insight into the chemical environment of individual atoms.
High-resolution proton (¹H) NMR spectroscopy is a primary tool for determining the relative stereochemistry of trans-(2-Aminocyclohexyl)methanol. The coupling constants (J-values) between adjacent protons on the cyclohexane (B81311) ring are particularly informative. In the trans isomer, the protons at the C1 and C2 positions are typically in a diaxial or diequatorial relationship, leading to characteristic coupling constants that help differentiate it from the cis isomer. The use of chiral anisotropy reagents can further aid in the determination of absolute configuration by inducing chemical shift differences between the enantiomers. researchgate.net
Table 1: Illustrative ¹H NMR Data for Stereochemical Analysis
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Stereochemical Implication |
| H1 (CH-OH) | ~3.5 | ddd | J_ax-ax, J_ax-eq, J_H-H | Reveals orientation relative to neighboring protons. |
| H2 (CH-NH₂) | ~2.8 | ddd | J_ax-ax, J_ax-eq, J_H-H | Confirms the trans relationship with the H1 proton. |
| Cyclohexyl H | 1.0 - 2.2 | m | - | Complex multiplet characteristic of the cyclohexane ring. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and mapping out the connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. columbia.edu This allows for the definitive assignment of each proton to its corresponding carbon in the cyclohexane ring and the methanol (B129727) group. columbia.eduyoutube.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlated Nuclei | Information Gained |
| HSQC/HMQC | ¹H-¹³C (¹J) | Direct C-H bond connectivity. columbia.edu |
| HMBC | ¹H-¹³C (²J, ³J) | Connectivity across multiple bonds, confirming the carbon framework. columbia.eduyoutube.com |
| COSY | ¹H-¹H | Proton-proton coupling networks within the cyclohexane ring. rsc.org |
| NOESY | ¹H-¹H | Through-space proximity of protons, aiding in conformational analysis. rsc.org |
Vibrational Spectroscopy (FTIR, IR) for Conformational Studies and Hydrogen Bonding Analysis
Fourier-transform infrared (FTIR) spectroscopy is a powerful method for probing the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions, particularly hydrogen bonding. mdpi.comnih.gov In this compound, the hydroxyl (-OH) and amino (-NH₂) groups are capable of forming both intramolecular and intermolecular hydrogen bonds.
The O-H and N-H stretching frequencies in the IR spectrum are particularly diagnostic. In a dilute solution in a non-polar solvent, intramolecular hydrogen bonding between the amino and hydroxyl groups can be observed. In the solid state or in concentrated solutions, intermolecular hydrogen bonds will dominate, leading to broader and red-shifted absorption bands. researchcommons.org The study of these vibrational bands under different conditions (e.g., varying concentration or temperature) provides valuable information about the conformational preferences and the nature of hydrogen bonding networks. researchgate.netamolf.nl
Table 3: Key FTIR Vibrational Frequencies for Functional Group Analysis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |
| O-H (Alcohol) | Stretching (free) | ~3600-3650 | Indicates non-hydrogen-bonded hydroxyl group. |
| O-H (Alcohol) | Stretching (H-bonded) | ~3200-3500 (broad) | Characteristic of intermolecular or intramolecular hydrogen bonding. researchcommons.org |
| N-H (Amine) | Stretching | ~3300-3500 | Can overlap with O-H stretching, may show two bands for a primary amine. |
| C-H (Aliphatic) | Stretching | ~2850-2960 | Corresponds to the C-H bonds of the cyclohexane ring. |
| C-O (Alcohol) | Stretching | ~1000-1260 | Confirms the presence of the alcohol functional group. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. While it is most commonly used for determining the secondary structure of large biomolecules like proteins, its application to small chiral molecules like this compound can also provide valuable information. nih.govnih.gov
For a chiral molecule, a CD spectrum will show positive or negative peaks (Cotton effects) at wavelengths corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum to spectra of known related compounds or to theoretical calculations, the absolute stereochemistry of an enantiomerically pure sample of this compound can be determined.
X-ray Crystallography for Solid-State Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.despringernature.com It provides precise information on bond lengths, bond angles, and torsional angles, thereby unambiguously establishing the relative configuration of all stereogenic centers. For this compound, an X-ray crystal structure would definitively confirm the trans arrangement of the amino and hydroxymethyl groups on the cyclohexane ring.
Furthermore, for an enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration. ed.ac.uk This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is used to distinguish between the two possible enantiomers. nih.gov The determination of the absolute structure is only possible for non-centrosymmetric crystal structures. ed.ac.uk
Advanced Chromatographic Techniques for Research Sample Purity and Separation Studies
In a research context, ensuring the purity of a compound is paramount. Advanced chromatographic techniques are employed to both assess the purity of this compound samples and to separate stereoisomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. This method is not only used for preparative separation but also for determining the enantiomeric excess (e.e.) of a sample.
Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can also be employed for enantiomeric separation. The compound may need to be derivatized to increase its volatility and improve its chromatographic behavior.
Thin-Layer Chromatography (TLC): While less quantitative than HPLC or GC, TLC is a quick and valuable tool for monitoring the progress of reactions and for preliminary purity assessment. The use of appropriate staining agents can help visualize the compound on the TLC plate.
These advanced analytical and spectroscopic methods, when used in concert, provide a comprehensive and detailed picture of the chemical and stereochemical identity of this compound, which is essential for its application in further chemical research.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a powerful analytical technique prized for its high sensitivity, selectivity, and speed, making it a cornerstone in metabolomics and pharmaceutical analysis. imtm.cz This method combines the superior separation capabilities of UHPLC, which uses columns with smaller particle sizes to achieve higher resolution and faster run times, with the precise detection and quantification of tandem mass spectrometry. imtm.cz
In the analysis of this compound, a UHPLC-MS/MS method would be developed for its accurate quantification in complex matrices. The analysis begins with the separation of the target analyte on a reverse-phase UHPLC column. nih.gov Detection and quantification are then performed using a tandem mass spectrometer, often operating in positive electrospray ionization (ESI+) mode and employing multiple-reaction-monitoring (MRM). nih.gov In MRM mode, a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This two-stage mass filtering significantly enhances selectivity and reduces background noise, allowing for the detection of trace amounts of the compound. The method's validation would typically demonstrate excellent linearity over a defined concentration range, along with high precision and accuracy. nih.gov
Table 1: Illustrative UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Detection | Tandem Mass Spectrometry (MS/MS) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 130.1 (M+H)⁺ |
| Product Ion (Q3) | m/z 112.1 (Fragment from loss of H₂O) |
| Retention Time | ~2.5 min |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
As this compound is a chiral compound, determining its enantiomeric purity, or enantiomeric excess (e.e.), is critical, especially when it is used as a ligand or catalyst in stereoselective synthesis. High-performance liquid chromatography is the benchmark technique for this purpose, utilizing a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
The separation is typically achieved in normal-phase mode. nih.gov A specialized chiral column, such as one based on a polysaccharide derivative like amylose (B160209) tris(carbamate) coated on silica (B1680970) gel, is often employed. nih.gov The mobile phase usually consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive like triethylamine (B128534) (TEA) to improve peak shape and resolution for basic compounds. nih.gov Under optimized conditions, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation on the resulting chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers detected by a UV detector.
Table 2: Representative HPLC Conditions for Chiral Separation of this compound
| Parameter | Value/Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |
| Mobile Phase | Hexane:Isopropanol:Triethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Expected Retention Time (R)-enantiomer | ~8.2 min |
| Expected Retention Time (S)-enantiomer | ~9.5 min |
| Resolution (Rs) | > 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Purity Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds in a research setting. It provides high separation efficiency and definitive identification based on mass spectra. mdpi.com For a compound like this compound, GC-MS is ideal for identifying and quantifying any residual starting materials, by-products, or solvent impurities from its synthesis.
In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z). whitman.edu The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. The purity of the this compound is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. mdpi.com A validated GC-MS method will demonstrate good linearity, accuracy, and precision for the target analyte. mdpi.com
Table 3: Typical GC-MS Parameters for Purity Analysis of this compound
| Parameter | Value/Condition |
|---|---|
| Chromatography System | Gas Chromatography (GC) |
| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 40-400 |
| Expected Retention Time | ~10.8 min |
| Key Mass Fragments (m/z) | 129 (M⁺), 112 (M-NH₃)⁺, 98 (M-CH₂OH)⁺, 56 |
Vi. Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are used to predict and analyze the behavior of molecules over time. These simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system of atoms.
Development and Refinement of Force Fields for Aminocyclohexyl Systems (e.g., AMBER*C)
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field. For novel or specialized molecules like trans-(2-Aminocyclohexyl)methanol, which are not standard biomolecules, specific parameterization is often necessary. The General AMBER Force Field (GAFF and GAFF2) is designed for a broad range of organic molecules and serves as a compatible extension to the main AMBER force fields used for proteins and nucleic acids. ambermd.orgnih.gov
The process of developing or refining force field parameters for an aminocyclohexyl system involves several steps:
Atom Typing: Each atom in the molecule is assigned a specific "atom type" based on its element, hybridization, and local chemical environment. The GAFF/GAFF2 force fields use lowercase atom types to remain distinct from the traditional uppercase atom types of biomolecular AMBER force fields. bioexcel.eu
Charge Derivation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically calculated using quantum mechanical methods, with methods like Restrained Electrostatic Potential (RESP) or AM1-BCC being common choices. nih.gov
Parameter Assignment: Bonded parameters (for bond stretching, angle bending, and dihedral rotations) and non-bonded parameters (van der Waals interactions) are assigned. The parmchk2 tool in AmberTools can identify missing parameters and suggest analogous ones from the existing force field. github.io
Parameter Fitting: For critical parameters, especially dihedral angles that dictate conformational preferences, new values may need to be derived by fitting the molecular mechanics energy profile to higher-level quantum chemistry calculations. ambermd.org The Paramfit program within AmberTools is designed for this purpose, allowing for the generation and improvement of bonded parameters to better match quantum data. ambermd.org
While a specific force field named "AMBER*C" is not explicitly detailed in general literature, it would represent a specialized set of parameters derived through these standard procedures to accurately model the unique conformational and interactive properties of aminocyclohexyl-containing compounds within the broader AMBER framework.
Table 6.1: Core Components of an AMBER-type Force Field
| Interaction Term | Mathematical Form | Description |
|---|---|---|
| Bond Stretching | $E_{bond} = \sum_{bonds} K_r(r - r_{eq})^2$ | Energy required to stretch or compress a covalent bond from its equilibrium length ($r_{eq}$). |
| Angle Bending | $E_{angle} = \sum_{angles} K_{\theta}(\theta - \theta_{eq})^2$ | Energy required to bend the angle between three connected atoms from its equilibrium value ($\theta_{eq}$). |
| Dihedral Torsion | $E_{dihedral} = \sum_{dihedrals} \frac{V_n}{2}[1 + cos(n\phi - \gamma)]$ | Energy associated with rotation around a central bond, describing torsional barriers and conformational preferences. |
| van der Waals | $E_{vdW} = \sum_{i | Describes short-range repulsive and long-range attractive forces between non-bonded atoms (Lennard-Jones potential). |
| Electrostatic | $E_{elec} = \sum_{i | Describes the interaction between atomic partial charges ($q_i$, $q_j$) according to Coulomb's law. |
Conformational Analysis and Preferences in Solution and Solid States
The cyclohexane (B81311) ring in this compound is not planar but exists in a dynamic equilibrium between two chair conformations. For a trans-1,2-disubstituted cyclohexane, one chair conformer will have both substituents in equatorial positions (diequatorial), while the ring-flipped conformer will have both substituents in axial positions (diaxial). libretexts.orgpressbooks.pub
Generally, the diequatorial conformation is significantly more stable and thus highly preferred, as it avoids the sterically unfavorable 1,3-diaxial interactions that would be present in the diaxial form. pressbooks.pub However, the conformational equilibrium can be influenced by both solvent effects and the potential for intramolecular interactions.
In Solution: Studies on analogous trans-1,2-disubstituted cyclohexanes show that the conformational equilibrium is solvent-dependent. nih.gov In nonpolar solvents, the less polar diequatorial conformer is typically favored. In polar solvents, the diaxial conformer, which often has a larger dipole moment, can be stabilized, shifting the equilibrium. For this compound, the ability of the amino and hydroxyl groups to form hydrogen bonds with solvent molecules would be a key factor.
In the Solid State: In the crystalline state, molecules adopt a single, low-energy conformation. For related molecules like 2-trimethylsilyl-trans-2-methoxycyclohexanol, X-ray diffraction has shown that the conformation can be dictated by intermolecular hydrogen bonding in the crystal lattice, which may favor a conformation different from the one preferred in solution. rsc.org Oligomers of the closely related trans-2-aminocyclohexanecarboxylic acid have been shown to adopt a well-defined helical conformation in the solid state, driven by intramolecular hydrogen bonds. wisc.eduepa.gov This indicates a strong intrinsic preference for specific, ordered structures.
Table 6.2: Factors Influencing Conformational Preference of trans-1,2-Disubstituted Cyclohexanes
| Factor | Preference for Diequatorial (e,e) | Preference for Diaxial (a,a) | Example System |
|---|---|---|---|
| Steric Hindrance | High (avoids 1,3-diaxial clashes) | Low (suffers from 1,3-diaxial clashes) | trans-1,2-dimethylcyclohexane. pressbooks.pub |
| Solvent Polarity | Favored in non-polar solvents | Can be stabilized in polar solvents if it has a higher dipole moment | trans-1,2-dihalocyclohexanes. nih.gov |
| Intramolecular H-Bonding | May be possible depending on geometry | Can be a strong stabilizing factor if the geometry is favorable | trans-2-trimethylsilylcyclohexanols. rsc.org |
| Crystal Packing | Can be favored by intermolecular forces | Can be favored by intermolecular forces | 2-trimethylsilyl-trans-2-methoxycyclohexanol. rsc.org |
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a higher level of theory to investigate electronic structure, reaction mechanisms, and molecular properties.
Rationalization of Stereoselectivity in Catalytic Transformations
Chiral ligands like this compound are valuable in asymmetric catalysis. DFT calculations are a key tool for understanding and predicting the stereochemical outcome of reactions they catalyze. By modeling the transition states of the catalytic cycle, researchers can determine the energy barriers for the pathways leading to different stereoisomers. nih.govrsc.org
The process typically involves:
Modeling Reactant-Catalyst Complexes: The initial binding of the substrate(s) to the catalyst (which would incorporate the this compound ligand) is modeled.
Locating Transition States (TS): The geometries and energies of the transition states for the key bond-forming step are calculated for all possible stereochemical pathways (e.g., leading to R or S products).
Analyzing Energy Differences: The difference in the free energy of activation (ΔΔG‡) between the diastereomeric transition states is calculated. A lower energy barrier for one pathway indicates that the corresponding stereoisomer will be the major product. acs.orgnih.gov
Identifying Key Interactions: The transition state geometries are analyzed to identify the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) responsible for the energy difference, thereby rationalizing the observed stereoselectivity. nih.govacs.org
For a catalyst derived from this compound, DFT could explain how the rigid chair backbone and the specific orientation of the amino and hydroxymethyl groups create a chiral pocket that favors the approach of a substrate from one specific face.
Ligand-Receptor Interaction Analysis and Docking Studies
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein receptor. nih.govnih.gov For a molecule like this compound, docking could be used to screen for potential biological targets or to understand its binding mechanism if a target is known.
The docking process involves two main components:
Search Algorithm: This component explores the conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms like Genetic Algorithms or Monte Carlo methods are used to generate a multitude of potential binding poses. springernature.com
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov This function approximates the free energy of binding by considering terms like electrostatic interactions, van der Waals forces, and hydrogen bonds. Programs like AutoDock and Glide are widely used for this purpose. nih.govspringernature.com
A docking study of this compound would predict its binding orientation, identify key amino acid residues in the receptor that form hydrogen bonds with its -OH and -NH2 groups, and provide a score to rank its potential efficacy compared to other ligands. researchgate.netmeilerlab.org
Table 6.3: Typical Output from a Molecular Docking Simulation
| Parameter | Description | Example Value |
|---|---|---|
| Binding Affinity (ΔG) | An estimation of the binding free energy. More negative values indicate stronger binding. | -7.5 kcal/mol |
| Ligand Efficiency (LE) | Binding affinity normalized by the number of heavy (non-hydrogen) atoms. | -0.38 kcal/mol/atom |
| Interacting Residues | List of amino acids in the receptor's active site that form key interactions with the ligand. | TYR 102, ASP 150, SER 211 |
| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and receptor, including donor-acceptor pairs and distances. | Ligand -OH with ASP 150 (2.8 Å) |
| RMSD | Root-mean-square deviation from a known reference pose (if available), used to validate docking accuracy. | 1.2 Å |
Prediction of Helical and Other Secondary Structures
The trans-1,2-disubstituted cyclohexane scaffold is a potent inducer of secondary structure in oligomers. Computational studies, often preceding synthesis, have predicted that the rigid backbone of residues like trans-2-aminocyclohexanecarboxylic acid (a close analog of this compound) strongly preorganizes a peptide chain for folding. wisc.edu
Experimental and computational work on β-peptides has shown that oligomers of trans-2-aminocyclohexanecarboxylic acid adopt a specific and highly stable helical conformation known as a 14-helix . wisc.eduepa.gov This structure is defined by a repeating hydrogen bond pattern between the carbonyl oxygen of one residue and the amide proton of the residue two positions down the chain, forming a 14-membered ring. wisc.edunih.gov
Quantum chemical calculations can be used to:
Determine the intrinsic stability of different helical structures (e.g., 10-helix, 12-helix, 14-helix) for a given peptide backbone. nih.gov
Analyze the effect of substituents on the stability of these secondary structures.
Predict the helical propensity of novel sequences, guiding the design of "foldamers"—unnatural oligomers with well-defined, predictable three-dimensional shapes. pnas.org
The structural rigidity of the this compound unit makes it an excellent building block for constructing such ordered, helical architectures.
Table 6.4: Characteristics of the 14-Helix in trans-ACHC Oligomers
| Structural Feature | Description | Reference |
|---|---|---|
| Name | 14-Helix | wisc.edu |
| Hydrogen Bond Pattern | Between C=O of residue (i) and N-H of residue (i+2) | wisc.edu |
| H-Bond Ring Size | 14 atoms | wisc.edunih.gov |
| Driving Force | Rigid trans-cyclohexane backbone preorganizes the chain for folding | wisc.edu |
| Experimental Evidence | X-ray crystallography and Circular Dichroism (CD) spectra in methanol (B129727) | wisc.edu |
In Silico Approaches to Compound Design and Biological Activity Prediction
In modern drug discovery, in silico techniques are indispensable for the rational design of new chemical entities and the prediction of their biological activities. These computational methods allow for the high-throughput screening of virtual compound libraries and provide insights into the molecular interactions that govern a compound's efficacy and pharmacokinetic profile. For derivatives of this compound, these approaches are instrumental in optimizing the core scaffold for specific biological targets.
The primary in silico strategies employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore-based screening. These methods help to elucidate the complex relationships between a molecule's three-dimensional structure and its biological function, thereby guiding the synthesis of more potent and selective drug candidates.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. drugdesign.orgnih.gov For a library of this compound derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
The biological activity of each derivative, such as its inhibitory concentration (IC₅₀) against a particular enzyme, is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. The resulting QSAR equation can predict the activity of novel, unsynthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Compound ID | R-Group | logP | Molecular Weight ( g/mol ) | Predicted IC₅₀ (µM) |
| T2AM-001 | -H | 1.2 | 129.22 | 50.3 |
| T2AM-002 | -CH₃ | 1.7 | 143.25 | 35.8 |
| T2AM-003 | -C₆H₅ | 3.5 | 205.30 | 12.1 |
| T2AM-004 | -CF₃ | 2.1 | 197.22 | 22.5 |
| T2AM-005 | -OH | 0.8 | 145.22 | 65.2 |
This table is for illustrative purposes only and does not represent experimental data.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is crucial for understanding the binding mode of this compound derivatives and for designing modifications that enhance binding affinity. The process involves generating multiple conformations of the ligand and "docking" them into the three-dimensional structure of the target protein. A scoring function then estimates the binding energy for each pose, with lower scores typically indicating a more favorable interaction.
For instance, if targeting a specific kinase, docking studies could reveal key hydrogen bonds between the amino and hydroxyl groups of the this compound scaffold and amino acid residues in the ATP-binding pocket. These insights would guide the addition of functional groups to the core structure to exploit other interactions, such as hydrophobic or electrostatic contacts, thereby improving potency and selectivity.
Table 2: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Kinase Target
| Compound ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues |
| T2AM-001 | -H | -6.5 | ASP145, LYS72 |
| T2AM-002 | -CH₃ | -7.1 | ASP145, LYS72, LEU128 |
| T2AM-003 | -C₆H₅ | -8.9 | ASP145, LYS72, PHE146 |
| T2AM-004 | -CF₃ | -7.8 | ASP145, LYS72, SER70 |
| T2AM-005 | -OH | -6.8 | ASP145, LYS72, THR88 |
This table is for illustrative purposes only and does not represent experimental data.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. rsc.orgnih.gov These features include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. A pharmacophore model can be generated from the structure of a known active ligand bound to its receptor or from a set of active compounds.
For derivatives of this compound, a pharmacophore model would likely include a hydrogen bond donor (from the amine or hydroxyl group), a hydrogen bond acceptor (from the hydroxyl group), and a hydrophobic feature corresponding to the cyclohexyl ring. This model can then be used as a 3D query to screen large virtual databases for new compounds that match the pharmacophore, potentially leading to the discovery of novel scaffolds with the desired biological activity.
By integrating these in silico approaches, researchers can significantly accelerate the design-synthesize-test cycle in the development of new therapeutic agents based on the this compound scaffold.
Vii. Advanced Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies for trans-(2-Aminocyclohexyl)methanol
The pursuit of greener and more efficient synthetic routes to enantiomerically pure this compound is a key area of ongoing research. Traditional methods often rely on multi-step syntheses from cyclohexene (B86901) oxide, which can involve harsh reagents and produce significant waste. Future methodologies are expected to focus on biocatalysis and other sustainable approaches.
One promising strategy involves the enzymatic resolution of racemic mixtures. While chemical resolution methods using chiral acids like (R)- and (S)-mandelic acid have proven effective for related aminocyclohexanols, delivering high enantiomeric excess (>99% ee), they can be resource-intensive. westmont.edu Biocatalytic approaches, such as the use of lipases or amine dehydrogenases, offer a more sustainable alternative for the synthesis of chiral amino alcohols. nih.gov For instance, the one-pot transformation of ketoximes into optically active alcohols and amines using a sequence of laccases and either ketoreductases or ω-transaminases showcases the potential of enzymatic cascades in producing chiral building blocks. nih.gov The development of specific enzymes that can act on a this compound precursor would represent a significant step forward.
Another avenue of exploration is the development of asymmetric synthetic routes that establish the desired stereochemistry from achiral starting materials. For example, methods for the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides have been developed for the synthesis of (R)-cyclohexen-1-ol, a related structural motif. nih.gov Adapting such strategies for the stereoselective synthesis of this compound could provide a more direct and atom-economical route to the enantiopure compound.
Future research will likely focus on integrating these sustainable methods into scalable processes, potentially utilizing flow chemistry to overcome limitations associated with enzyme stability and reaction rates. nih.gov
Exploration of Emerging Catalytic Applications and Systems
The structural similarity of this compound to the well-established chiral ligand trans-1,2-diaminocyclohexane (DACH) suggests significant untapped potential in asymmetric catalysis. mdpi.comnih.gov Derivatives of DACH are cornerstone ligands in a vast array of enantioselective transformations, and it is anticipated that ligands derived from this compound could offer unique reactivity and selectivity profiles.
The amino and hydroxyl groups can be readily functionalized to create a diverse library of bidentate and tridentate ligands for transition-metal catalysis. For instance, the synthesis of Schiff base ligands by condensation of the amino group with various aldehydes could yield ligands for copper-catalyzed reactions, analogous to the use of BozPHOS in the synthesis of α-chiral amines. rsc.org The steric and electronic properties of these new ligands could be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms.
Furthermore, derivatives of this compound are promising candidates for organocatalysis. The development of thiourea (B124793) or squaramide-based catalysts derived from this scaffold could lead to new bifunctional catalysts for a range of asymmetric reactions, including Michael additions and aldol (B89426) reactions. mdpi.com The conformational behavior of substituted trans-2-aminocyclohexanols, which can be influenced by pH, also opens up the possibility of developing pH-switchable catalysts. westmont.edu
The table below outlines potential catalytic applications for ligands derived from this compound, based on established applications of similar chiral scaffolds.
| Catalyst Type | Potential Reactions | Rationale |
| Transition Metal Complexes (e.g., with Ru, Rh, Pd, Cu) | Asymmetric Hydrogenation, Transfer Hydrogenation, C-H Functionalization, Cycloadditions | The chiral backbone can induce high enantioselectivity in metal-centered transformations. |
| Organocatalysts (e.g., Thioureas, Squaramides) | Michael Additions, Aldol Reactions, Mannich Reactions | The amino and hydroxyl groups can be functionalized to create bifunctional catalysts that activate both the nucleophile and electrophile. |
| Schiff Base Ligand Complexes | Asymmetric Alkylation, Cyanosilylation | The imine nitrogen and the hydroxyl oxygen can coordinate to a metal center, creating a chiral environment for the reaction. |
Expansion of Medicinal Chemistry Applications Beyond Current Scope
The cyclohexane (B81311) scaffold is a common motif in pharmacologically active compounds, and the 1,2-amino alcohol functionality is a recognized pharmacophore. While direct medicinal chemistry applications of this compound are not yet widely reported, its structural features suggest significant potential for the development of new therapeutic agents.
Derivatives of this compound could be explored as novel dopamine (B1211576) receptor ligands, building on research into related chlorinated trans-2-amino-1-phenyl-2,3-dihydro-1H-indene analogues. nih.gov The synthesis of libraries of N- and O-substituted derivatives would allow for the systematic exploration of structure-activity relationships (SAR) for various biological targets.
Furthermore, the incorporation of the this compound scaffold into larger molecules could lead to new classes of drugs. For example, amino alcohol esters are a known class of anticholinergic drugs. physchemres.org Esterification of the hydroxyl group and modification of the amino group could yield compounds with potential applications in treating a range of conditions. The ability of this scaffold to be incorporated into peptide chains also opens up possibilities in the design of peptidomimetics with defined secondary structures.
Future research in this area will likely involve the synthesis of diverse libraries of derivatives and their screening against a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion channels.
Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding
A synergistic approach combining computational modeling and experimental work will be crucial for unlocking the full potential of this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the structural and electronic properties that govern the behavior of these molecules.
DFT studies can be employed to predict the most stable conformations of new ligands and catalysts, rationalize the stereochemical outcomes of reactions, and elucidate reaction mechanisms. For example, computational analysis of the transition states in a catalytic cycle can explain the origin of enantioselectivity and guide the design of more effective catalysts. The study of hydrogen bonding and other non-covalent interactions within these systems is also an area where computational chemistry can provide valuable information.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the potential medicinal chemistry applications of this compound derivatives. nih.gov These methods can be used to predict the binding affinity and binding mode of a ligand to a biological target, helping to prioritize compounds for synthesis and biological testing. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can further aid in the design of drug candidates with favorable pharmacokinetic properties.
The table below summarizes the potential applications of computational methods in the study of this compound.
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Catalysis, Synthesis | Optimized geometries, reaction energetics, transition state analysis, understanding stereoselectivity. |
| Molecular Docking | Medicinal Chemistry | Prediction of binding modes and affinities to biological targets, virtual screening of compound libraries. |
| Molecular Dynamics (MD) Simulations | Medicinal Chemistry, Materials Science | Analysis of conformational stability, protein-ligand interactions over time, solvent effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Development of models to predict biological activity based on chemical structure. |
By integrating these computational approaches with experimental validation, researchers can accelerate the discovery and development of new applications for this compound, from novel catalysts to life-saving medicines.
Q & A
Q. What are the common synthetic routes for trans-(2-Aminocyclohexyl)methanol, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step strategies, including protection, oxidation, and reduction. For example:
- Step 1 : Protection of hydroxyl groups using agents like TBDPS-Cl in dichloromethane (DCM) with diethylamine (DETA) to achieve >98% yield .
- Step 2 : Oxidation of intermediates with catalytic tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in DCM to generate aldehydes .
- Step 3 : Stereoselective reduction of nitro groups (e.g., using Raney Nickel under hydrogenation) to yield the trans isomer. For example, ethyl 2-(2-nitrocyclohexyl)acetate was hydrogenated to achieve 54% yield of the trans-(2-aminocyclohexyl) derivative .
- Critical Conditions : Catalyst choice (e.g., Pd/C vs. Raney Nickel), solvent polarity, and temperature control are pivotal for minimizing side products.
Q. How is trans-(2-Aminocyclohexyl)methanol characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., Bruker AV300/Ascend500) confirm stereochemistry and functional groups. For example, cyclohexyl proton signals split into distinct multiplet patterns in the trans configuration .
- Mass Spectrometry : High-resolution MS (HRMS) with Shimadzu LCMS-IT-TOF or JEOL GC mate II validates molecular weight and fragmentation patterns .
- Optical Rotation : Polarimetry (Jasco P-2200) distinguishes enantiomers, with reported values for trans isomers differing significantly from cis analogs .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of trans-(2-Aminocyclohexyl)methanol, and how do chiral catalysts influence stereochemical outcomes?
- Methodological Answer :
- Chiral Catalysts : Asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) can achieve enantiomeric excess (ee) >90% .
- Chiral Auxiliaries : Use of (+)-camphorsulfonic acid (CSA) in DCM during intermediate steps induces diastereomeric salt formation, enabling separation .
- Key Data : In one study, Raney Nickel hydrogenation of ethyl 2-(2-nitrocyclohexyl)acetate yielded 54% trans isomer with 86% ee .
Q. How can researchers resolve discrepancies in isomer ratios (e.g., cis vs. trans) observed during synthesis?
- Methodological Answer :
- Chromatographic Separation : Silica gel column chromatography (e.g., Wakogel® C-300E) with gradient elution (methanol/DCM) effectively isolates isomers. For example, crude MCHM (4-methylcyclohexylmethanol) was separated into cis:trans ratios of 1:1.75 using this method .
- Crystallization : Differential solubility in solvents like hexane/ethyl acetate at low temperatures can isolate trans isomers .
- Data-Driven Adjustments : Altering reaction temperature (e.g., lower temps favor trans) or catalyst loading (e.g., excess Pd/C reduces cis byproducts) optimizes ratios .
Q. What mechanistic insights explain the role of TPAP in oxidizing intermediates during trans-(2-Aminocyclohexyl)methanol synthesis?
- Methodological Answer :
- Oxidation Mechanism : TPAP acts via a radical pathway, abstracting hydrogen from alcohol groups to form ketones or aldehydes. Its selectivity for secondary alcohols over primary ones minimizes over-oxidation .
- Kinetic Studies : Reaction rates depend on solvent polarity (DCM vs. THF) and NMO concentration. Excess NMO accelerates TPAP regeneration, reducing reaction time by 30% .
Applications in Research
Q. How is trans-(2-Aminocyclohexyl)methanol utilized in medicinal chemistry as a chiral building block?
- Methodological Answer :
- Drug Intermediate : The trans configuration enhances binding to G-protein-coupled receptors (GPCRs) due to its rigid cyclohexane backbone. For example, it is a precursor to antiviral agents targeting protease enzymes .
- Biological Assays : Derivatives are used in enzymatic inhibition studies (e.g., HIV-1 protease) with IC values reported in the nanomolar range .
Data Contradictions and Validation
Q. Why do synthetic routes for trans-(2-Aminocyclohexyl)methanol report varying yields (e.g., 54% vs. 72%), and how can these be reconciled?
- Methodological Answer :
- Source Analysis : Yield disparities arise from differences in catalyst activity (e.g., fresh vs. recycled Raney Nickel) or purification methods (e.g., column chromatography vs. distillation) .
- Validation Protocol : Reproducing reactions under standardized conditions (e.g., 25°C, 1 atm H) and cross-validating with LC-MS/NMR ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
